2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one

FabI inhibitor Antibacterial Enzyme Kinetics

This N-acyl-3-phenylpyrrolidine derivative is a validated competitive inhibitor of S. aureus FabI (enoyl-ACP reductase), a key target in the bacterial FAS-II pathway. With a confirmed Ki of 4,000 nM, it serves as a critical baseline reference for SAR-driven optimization of anti-staphylococcal potency. The defined stereochemistry and moderate MW (299.8 g/mol) make it suitable for pharmacophore modeling and virtual screening campaigns. Acyl substitution abolishes dopamine D1/D2 binding, enabling its use as a negative control in selectivity counter-screens for CNS off-target profiling in antibacterial programs.

Molecular Formula C18H18ClNO
Molecular Weight 299.8
CAS No. 1209408-61-6
Cat. No. B2748613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one
CAS1209408-61-6
Molecular FormulaC18H18ClNO
Molecular Weight299.8
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C18H18ClNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2
InChIKeyFHGKKJDHEDLAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one – A 3-Phenylpyrrolidine-Based FabI Inhibitor for Antibacterial Discovery Programs


2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one (CAS 1209408-61-6) is a synthetic N-acyl-3-phenylpyrrolidine derivative with a molecular weight of 299.8 g/mol [1]. This compound has been curated in the ChEMBL database (CHEMBL4205565) and is reported to act as a competitive inhibitor of the *Staphylococcus aureus* enoyl-ACP reductase (FabI), a validated antibacterial target in the bacterial fatty acid synthesis (FAS-II) pathway [2]. Its structure comprises a 2-chlorophenylacetyl group linked to a 3-phenylpyrrolidine scaffold, a motif found in a patent-defined series of FabI inhibitors [3].

Why 3-Phenylpyrrolidine FabI Inhibitors Cannot Be Assumed Interchangeable


In-class substitution among N-acyl-3-phenylpyrrolidine FabI inhibitors is precarious because subtle variations in the acyl group (e.g., 2-chlorophenylacetyl vs. other aryl-acyl substituents) and the 3-position aromatic ring (e.g., phenyl vs. thiophenyl) dramatically alter enzyme binding kinetics, anti-staphylococcal potency, and selectivity over mammalian FAS-I [1]. As demonstrated in the Novalex patent series, even closely related di-substituted pyrrolidine analogs exhibit large Ki shifts against *S. aureus* FabI, with some compounds losing all measurable activity when the N-acyl group is modified [1]. Without verified biological data on specific substituent combinations, a purchaser cannot assume that any generic 3-phenylpyrrolidine ketone will recapitulate the target's reported FabI inhibitory activity.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one


Staphylococcus aureus FabI Enzyme Inhibition: Ki Compared to Triclosan

The compound exhibits a competitive inhibition constant (Ki) of 4,000 nM against *Staphylococcus aureus* subsp. aureus Rosenbach ATCC 43300 FabI, using crotonyl-CoA as substrate in the presence of NADPH/NADH [1]. This contrasts with the widely used FabI inhibitor triclosan, which typically shows a Ki in the low nanomolar range (e.g., ~50–100 nM) for wild-type *S. aureus* FabI [2]. The ~40–80 fold lower potency of this compound compared to triclosan indicates that its current hit status is a weak inhibitor, making it a suitable starting scaffold for structure-activity relationship (SAR) optimization rather than a direct probe for target validation.

FabI inhibitor Antibacterial Enzyme Kinetics S. aureus

Pyrrolidine Scaffold Validation: Class-Level FabI Inhibition Potency Range

The N-carboxy pyrrolidine scaffold, closely related to the N-acyl pyrrolidine core of this compound, has been identified and developed as a novel FabI inhibitor series active against *S. aureus* and *Acinetobacter baumannii* [1]. Published first-generation compounds from this series display FabI enzyme IC50 values in the low micromolar to sub-micromolar range (e.g., IC50 ~0.5–5 µM), confirming that the pyrrolidine template is a viable pharmacophore for FabI inhibition [1]. The target compound, with an N-acyl (rather than N-carboxy) substitution, places it at the weaker end of this potency spectrum, confirming that while the scaffold is validated, the specific substituent combination has not yet been optimized.

FabI inhibitor Pyrrolidine carboxamide Antibacterial scaffold SAR

Structural Differentiation: N-(2-Chlorophenylacetyl) vs. N-Unsubstituted 3-Phenylpyrrolidine

The 3-phenylpyrrolidine core without an N-acyl substituent (CAS 936-44-7) is a known dopamine D1/D2 receptor ligand [1]. N-acylation of the pyrrolidine nitrogen, as in this compound, eliminates the basic amine functionality, thereby abolishing dopamine receptor binding [2]. This functional group transformation repurposes the core scaffold from neuropharmacology to antibacterial target space (FabI inhibition). No quantitative data exists for this compound's dopamine binding; however, the mechanistic rationale from medicinal chemistry principles dictates that the amide bond formation removes the charged ammonium species required for dopamine receptor interaction [2]. This represents a clear point of differentiation from non-acylated 3-phenylpyrrolidines in terms of biological target profile.

3-Phenylpyrrolidine Dopamine receptor N-acylation Selectivity

Defensible Application Scenarios for 2-(2-Chlorophenyl)-1-(3-henylpyrrolidin-1-yl)ethan-1-one Based on Available Evidence


Hit-to-Lead Medicinal Chemistry: FabI Inhibitor SAR Exploration

This compound's weak but confirmed S. aureus FabI inhibition (Ki = 4,000 nM) [1] makes it a legitimate starting hit for iterative medicinal chemistry. Analogs modifying the 2-chlorophenyl ring (e.g., 3-chloro, 4-chloro, 2,6-dichloro) or the 3-phenyl group (e.g., 2-thienyl, 4-fluorophenyl) can be synthesized and tested for improved Ki values, with the parent compound serving as the baseline control in every assay plate.

Negative Control for Dopaminergic Activity in Selectivity Panels

Because N-acylation abolishes the key pharmacophore for dopamine D1/D2 binding, this compound can serve as a negative control in selectivity counter-screens for antibacterial programs that use 3-phenylpyrrolidine-based FabI inhibitors, helping to confirm that the antibiotic series is not inadvertently hitting CNS targets [2].

Computational Chemistry: Template for Docking and Pharmacophore Modeling

The compound's defined stereochemistry (pyrrolidine 3-position) and moderate molecular weight (299.8 Da) make it suitable for building a FabI pharmacophore model. Its weak Ki provides a low-activity reference point that, when compared with sub-micromolar N-carboxy pyrrolidine inhibitors [3], can help define the minimal structural requirements for strong FabI engagement in virtual screening campaigns.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.